Lersivirine

Descripción general

Descripción

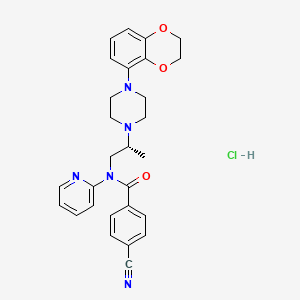

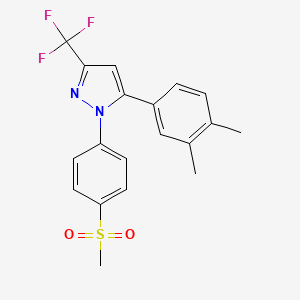

Lersavirina es un nuevo inhibidor no nucleósido de la transcriptasa inversa (INNTI) de segunda generación desarrollado para el tratamiento de la infección por el virus de la inmunodeficiencia humana (VIH). Se une a la enzima transcriptasa inversa de una manera única, lo que lleva a un perfil de resistencia distinto . Aunque su desarrollo se detuvo en ensayos clínicos de fase IIb, lersavirina ha mostrado potencial para su uso contra virus transmitidos resistentes a los INNTI y como candidato para la terapia secuencial de INNTI .

Aplicaciones Científicas De Investigación

Química: Las propiedades de unión únicas de lersavirina la convierten en un compuesto valioso para estudiar interacciones enzima-inhibidor.

Biología: Se ha utilizado en investigación para comprender los mecanismos de resistencia al VIH y para desarrollar nuevas estrategias terapéuticas

Medicina: Lersavirina ha mostrado una potente actividad antirretroviral contra cepas de VIH de tipo salvaje y cepas resistentes a INNTI clínicamente relevantes

Mecanismo De Acción

Lersavirina ejerce sus efectos uniéndose a la enzima transcriptasa inversa del VIH, inhibiendo su actividad y previniendo la replicación del virus . La unión de lersavirina a la enzima induce cambios conformacionales que interrumpen la función de la enzima. Este mecanismo de unión único da como resultado un perfil de resistencia distinto en comparación con otros INNTI .

Análisis Bioquímico

Biochemical Properties

Lersivirine plays a crucial role in inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is responsible for the replication of the viral genetic material. This compound binds to the reverse transcriptase enzyme at a site distinct from the active site, causing a conformational change that inhibits the enzyme’s activity. This interaction prevents the synthesis of viral DNA from RNA, thereby halting the replication of the virus. This compound interacts with various biomolecules, including the reverse transcriptase enzyme and other proteins involved in the viral replication process .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In HIV-infected cells, it inhibits the replication of the virus, leading to a reduction in viral load. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell signaling pathways includes the disruption of viral replication signals, which in turn affects the expression of genes involved in the viral life cycle. Additionally, this compound influences cellular metabolism by altering the energy requirements of infected cells, leading to a decrease in viral replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the reverse transcriptase enzyme of HIV-1. This binding occurs at a site distinct from the enzyme’s active site, known as the allosteric site. By binding to this site, this compound induces a conformational change in the enzyme, rendering it inactive. This inhibition prevents the enzyme from synthesizing viral DNA from RNA, effectively halting the replication of the virus. This compound’s unique binding interactions with the reverse transcriptase enzyme contribute to its potent antiretroviral activity and resistance profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with minimal degradation over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained inhibition of viral replication and a reduction in viral load over time. The stability and long-term efficacy of this compound make it a promising candidate for long-term antiretroviral therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound effectively inhibits viral replication without causing significant adverse effects. At higher doses, some toxic effects have been observed, including hepatocellular hypertrophy and thyroid gland follicular cell hypertrophy in rodents and dogs. These effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic use .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and uridine diphosphate glucuronosyltransferase (UGT) 2B7. These metabolic pathways involve the oxidation and glucuronidation of this compound, leading to its clearance from the body. The involvement of these enzymes in the metabolism of this compound affects its pharmacokinetics and overall efficacy. Understanding these metabolic pathways is crucial for optimizing the dosage and minimizing potential drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution. This compound’s distribution within the body affects its localization and accumulation in target tissues, influencing its overall efficacy. The transport and distribution of this compound are important factors in determining its therapeutic potential and optimizing its use in clinical settings .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with the reverse transcriptase enzyme of HIV-1. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the appropriate cellular compartments. The subcellular localization of this compound is crucial for its effective inhibition of viral replication and overall antiretroviral activity .

Métodos De Preparación

La síntesis de lersavirina implica un proceso de varios pasos. Una de las rutas sintéticas clave incluye los siguientes pasos :

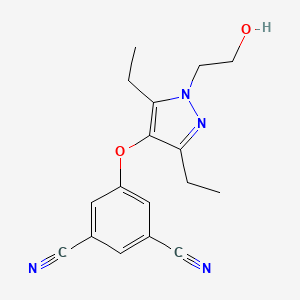

Paso A: Reacción de 5-hidroxiisoftalonitrilo con 4-haloheptano-3,5-diona en presencia de una base para formar 5-(2-oxo-1-propanoylbutoxi)isoftalonitrilo.

Paso B: Reacción de 5-(2-oxo-1-propanoylbutoxi)isoftalonitrilo con 2-hidrazinoetanol en presencia de un ácido para formar lersavirina.

El método de producción industrial de lersavirina implica el uso de 1,8-diazabiciclo[5.4.0]undec-7-eno (DBU) como base y acetonitrilo como disolvente .

Análisis De Reacciones Químicas

Lersavirina se somete a varias reacciones químicas, incluyendo:

Oxidación: Lersavirina se puede oxidar bajo condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en lersavirina.

Sustitución: Lersavirina puede sufrir reacciones de sustitución, particularmente involucrando el anillo de pirazol

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Lersavirina pertenece a la clase de INNTI, que incluye otros compuestos como:

- Nevirapina

- Delavirdina

- Efavirenz

- Etravirina

En comparación con estos compuestos, lersavirina tiene un mecanismo de unión y un perfil de resistencia únicos, lo que la convierte en un candidato valioso para el tratamiento de cepas de VIH resistentes a INNTI . Sus propiedades distintivas y su potencial para la terapia secuencial resaltan su singularidad entre los INNTI .

Propiedades

IUPAC Name |

5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-3-15-17(16(4-2)21(20-15)5-6-22)23-14-8-12(10-18)7-13(9-14)11-19/h7-9,22H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPUZZJBAHRIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1CCO)CC)OC2=CC(=CC(=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057881 | |

| Record name | Lersivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473921-12-9 | |

| Record name | Lersivirine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473921129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lersivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lersivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LERSIVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3ZGC15A9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B1674703.png)